molecular formula C12H24Se4 B14305450 1,5,9,13-Tetraselenacyclohexadecane CAS No. 120039-05-6

1,5,9,13-Tetraselenacyclohexadecane

Cat. No.: B14305450
CAS No.: 120039-05-6
M. Wt: 484.2 g/mol
InChI Key: KIYGWVQCYNFXJC-UHFFFAOYSA-N
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Description

1,5,9,13-Tetraselenacyclohexadecane is a macrocyclic selenoether compound. It is a 16-membered ring containing four selenium atoms, which gives it unique chemical properties. This compound is of interest in various fields of chemistry due to its ability to form stable complexes with transition metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5,9,13-Tetraselenacyclohexadecane can be synthesized by reacting nickel(II) halides (such as NiCl₂, NiBr₂, or NiI₂) with the macrocyclic ligand under anhydrous conditions in n-butanol . The reaction typically yields trans-[NiX₂(this compound)] complexes. The reaction conditions involve maintaining an anhydrous environment to prevent hydrolysis and using n-butanol as the solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis in a laboratory setting provides a basis for potential scale-up. The key factors would include maintaining anhydrous conditions and optimizing the reaction parameters for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

1,5,9,13-Tetraselenacyclohexadecane primarily undergoes complexation reactions with transition metals. These reactions can be categorized as coordination reactions where the selenium atoms in the macrocycle coordinate with metal centers.

Common Reagents and Conditions

Major Products

The major products of these reactions are metal complexes such as trans-[NiX₂(this compound)] and similar complexes with cobalt, rhodium, and iridium .

Scientific Research Applications

1,5,9,13-Tetraselenacyclohexadecane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,5,9,13-tetraselenacyclohexadecane exerts its effects is primarily through coordination with metal centers. The selenium atoms in the macrocycle act as donor atoms, forming stable complexes with transition metals. This coordination can influence the electronic properties of the metal center, making it useful for various applications in catalysis and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its larger ring size and the presence of four selenium atoms, which provide distinct coordination chemistry compared to its sulfur analogs and smaller selenoether compounds. The larger ring size allows for the formation of more stable and diverse metal complexes, making it valuable for various applications in chemistry and materials science .

Properties

CAS No.

120039-05-6

Molecular Formula

C12H24Se4

Molecular Weight

484.2 g/mol

IUPAC Name

1,5,9,13-tetraselenacyclohexadecane

InChI

InChI=1S/C12H24Se4/c1-5-13-7-2-9-15-11-4-12-16-10-3-8-14-6-1/h1-12H2

InChI Key

KIYGWVQCYNFXJC-UHFFFAOYSA-N

Canonical SMILES

C1C[Se]CCC[Se]CCC[Se]CCC[Se]C1

Origin of Product

United States

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